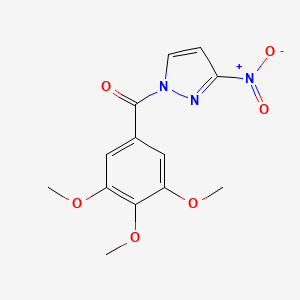![molecular formula C25H23Cl2N5O4 B11098075 N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B11098075.png)
N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines elements from different chemical classes, including an adamantine core, a triazole ring, and a nitrophenyl group.
- The compound’s intricate structure suggests potential interesting properties and applications.
N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route is as follows
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production: Industrial-scale production likely involves optimization for yield, cost-effectiveness, and safety.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions: Reagents like phosphorus trichloride (PCl₃), iodine, and hydrogen peroxide may be used.
Major Products: The final product is the target compound itself, but intermediates during synthesis are also important.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action depends on its intended application.
- If it’s an antihelmintic, it might inhibit chitinase in parasites.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of the triazole and adamantine moieties.
Similar Compounds: Mention other salicylanilides or related structures (e.g., rafoxanide , other halogenated salicylanilides , or 1,2,3-triazole hybrids ).
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C25H23Cl2N5O4 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H23Cl2N5O4/c26-17-1-3-20(4-2-17)36-21-7-18(6-19(8-21)32(34)35)29-22(33)24-9-15-5-16(10-24)12-25(11-15,13-24)31-14-28-23(27)30-31/h1-4,6-8,14-16H,5,9-13H2,(H,29,33) |
InChI Key |
HIPNBJFMASBFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=C(C=C6)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11097995.png)
![N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11097997.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,5-dichlorophenyl)urea](/img/structure/B11098008.png)
![2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11098020.png)

![2-(piperidinomethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11098028.png)

![5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11098047.png)
![4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11098054.png)
![N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}benzamide](/img/structure/B11098055.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1-methoxynaphthalene-2-carboxamide](/img/structure/B11098067.png)
![N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11098089.png)
![(2E)-2-[(2Z)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B11098091.png)
